Chlorotriphenylsilane

Catalog No.
S599807
CAS No.
76-86-8
M.F
C18H15ClSi
M. Wt
294.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorotriphenylsilane

CAS Number

76-86-8

Product Name

Chlorotriphenylsilane

IUPAC Name

chloro(triphenyl)silane

Molecular Formula

C18H15ClSi

Molecular Weight

294.8 g/mol

InChI

InChI=1S/C18H15ClSi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H

InChI Key

MNKYQPOFRKPUAE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)Cl

Synonyms

1,1’,1’’-(chlorosilylidyne)trisbenzene; NSC 102804; TSL 8061; Triphenylchlorosilane; Triphenylsilicon Chloride; Triphenylsilyl Chloride

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)Cl

Precursor for Organic Synthesis

Chlorotriphenylsilane serves as a valuable precursor for the synthesis of various organic compounds. Its reactive Si-Cl bond readily undergoes nucleophilic substitution reactions, allowing the introduction of diverse functional groups. This versatility makes it a crucial building block for constructing complex organic molecules with desired properties, such as pharmaceuticals, dyes, and advanced materials.

Silicon-Based Polymer Chemistry

Chlorotriphenylsilane plays a role in the synthesis of silicon-based polymers, also known as polysilanes. These polymers possess unique electrical and optical properties, making them attractive candidates for various applications in electronics and optoelectronics. By manipulating the reaction conditions and incorporating different functional groups, researchers can tailor the properties of polysilanes for specific applications, such as light-emitting diodes (LEDs) and solar cells.

Chlorotriphenylsilane, with the chemical formula C₁₈H₁₅ClSi, is an organosilicon compound characterized by the presence of a silicon atom bonded to three phenyl groups and one chlorine atom. This compound is a colorless to pale yellow liquid that is soluble in organic solvents, making it useful in various chemical applications. Chlorotriphenylsilane is recognized for its role as a silylating agent, which involves the introduction of silyl groups into organic molecules, thereby enhancing their reactivity and stability .

  • Silylation Reactions: It acts as a silylating agent, facilitating the conversion of alcohols to silyl ethers. This transformation is crucial in organic synthesis for protecting functional groups.
  • Friedel-Crafts Reactions: Chlorotriphenylsilane can be utilized as a Lewis acid catalyst in Friedel-Crafts acylation and alkylation reactions, which are fundamental processes in aromatic chemistry .
  • Displacement Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles, such as alcohols or amines, leading to the formation of new silicon-containing compounds .

Chlorotriphenylsilane can be synthesized through several methods:

  • Direct Chlorination: One common method involves the chlorination of triphenylsilane using chlorine gas or other chlorinating agents.
  • Reaction with Silicon Tetrachloride: Triphenylsilane can react with silicon tetrachloride to produce chlorotriphenylsilane along with other by-products.
  • Hydrosilylation Reactions: It can also be synthesized via hydrosilylation reactions involving appropriate alkenes and triphenylsilane under catalytic conditions .

Chlorotriphenylsilane has a variety of applications in both industrial and laboratory settings:

  • Silylation Agent: It is widely used in organic synthesis for the protection of hydroxyl groups during multi-step syntheses.
  • Catalyst: As a Lewis acid catalyst, it facilitates various organic transformations, including Friedel-Crafts reactions.
  • Pharmaceutical Intermediate: Chlorotriphenylsilane serves as an intermediate in the synthesis of pharmaceutical compounds and other fine chemicals .

Chlorotriphenylsilane shares structural similarities with several other organosilicon compounds. Below is a comparison highlighting its uniqueness:

CompoundStructureUnique Features
TriphenylsilaneC₁₈H₁₈SiNo chlorine; used primarily as a silylating agent
DimethylchlorosilaneC₂H₆ClSiContains two methyl groups; used for different silylation applications
TrimethylsilaneC₃H₉SiFully methylated; used in synthesis but lacks aromatic properties
ChlorodimethylsilaneC₂H₆ClSiSimilar reactivity but less sterically hindered than chlorotriphenylsilane

Chlorotriphenylsilane's unique combination of three phenyl groups provides distinct steric and electronic properties that enhance its utility in organic synthesis compared to simpler silanes or those with fewer aromatic rings. Its versatility as both a reagent and catalyst makes it particularly valuable in synthetic chemistry .

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (81.25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

76-86-8

Wikipedia

Triphenylsilyl chloride

General Manufacturing Information

Benzene, 1,1',1''-(chlorosilylidyne)tris-: ACTIVE

Dates

Modify: 2023-08-15

[Effects of Toosendanin on the formation of CTPS cytoophidium in human gastric cancer cell MKN-45 and its mechanism]

Wen Chen, Wei-Wei Zhang, Yang Pan, Chang Liu, Shu-Li Shao
PMID: 33719272   DOI: 10.12047/j.cjap.6026.2020.132

Abstract

To investigate the relationship between toosendanin(TSN) and CTP synthase(CTPS) cytoophidium formation in gastric cancer MKN-45 cells.
In this study, the experimental material is MKN-45 human gastric cancer cells. It contains 7 treatment groups of 0, 20, 40, 60, 80, 100, and 120 nmol/L TSN. Each group was treated in triplex privately for 24、48 and 72 hours. Cell counting kit-8 (CCK8) was used to detect the inhibitory effect of TSN on the proliferation of MKN-45 cells. After immunofluorescence detection, the morphology of CTPS cells was observed by a laser confocal microscope. The effect of TSN on MYC gene expression was detected by qRT-PCR. In addition, it contains 2 treatment groups of 1 mmol/L DON and 1 mmol/L MPA, each group was treated in triplex privately for 6 hours and then the cytoophidium morphology was detected by immunofluorescence.
The results of immunofluorescence showed that CTPS formed a filamentous cytoophidium structure after treating MKN-45 cells with 1 mmol/L DON and 1 mmol/L MPA, which means that the cells have the ability to form CTPS cytoophidium; The cell proliferation rate of TSN treatment group was significantly lower than that of 0 nmol / L TSN group (
<0.01); Immunofluorescence results showed that CTPS cytoophidium was the most abundant in MKN-45 cells after treated with 80 nmol/L TSN for 72 h. The results of qRT-PCR showed that MYC expression in cells was significantly decreased after treated with 80 nmol/L TSN for 24 h (
<0.05), and MYC expression was significantly increased after 48 h (
<0.01), and then decreased.
Toosendanin may affect intracellular cytoophidium assembling by regulating the expression of MYC.


[Preparation of phenyl treated packing materials for high-performance liquid chromatography: evaluation by retention behaviour of carbamazepine and diphenylhydantoin]

M Okamoto
PMID: 1432593   DOI: 10.1248/yakushi1947.112.6_409

Abstract

The retention behavior and selectivity of 30 kinds of phenyl-modified porous glasses and silicas, prepared from solutions of phenyldimethylchlorosilane, diphenylmethylchlorosilane or triphenylchlorosilane in xylene, were studied by high-performance liquid chromatography using carbamazepine and diphenylhydantoin as model compounds. From the elemental data for carbon, the maximum number of bonded phenyl groups per gram (mean pore diameter, 15 nm, specific surface area, 217 m2/g, pore volume, 0.85 ml/g) on the diphenyl-bonded glass surface was calculated to be 0.159 x 10(21). Using various acetonitrile-0.01 M potassium dihydrogen phosphate mixtures as eluents, carbamazepine and diphenylnydantoin were separated on all the gels studied, but the degrees of resolution of the two compounds were different. With an increase in specific surface area on the glasses or silicas, the k' values of the solute increased.


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